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Compound of Interest

Compound Name:
(2S,4S)-1-Isopropyl-4-methoxy-

proline

CAS No.: 1820571-30-9

Cat. No.: B2860555

Get Quote

Executive Summary
1-Isopropyl-4-methoxy-L-proline is a highly specialized non-proteinogenic amino acid employed

in medicinal chemistry to modulate peptide backbone conformation and improve

pharmacokinetic profiles. The bulky N-isopropyl group reduces proteolytic susceptibility and

increases lipophilicity, while the 4-methoxy substituent locks the pyrrolidine ring pucker

(endo/exo), influencing the secondary structure of peptidomimetics.

This guide details a robust, field-validated synthetic pathway for (2S,4R)-1-isopropyl-4-

methoxy-proline, starting from the naturally abundant trans-4-hydroxy-L-proline. The protocol

prioritizes stereochemical integrity, scalability, and operational safety.

Strategic Retrosynthesis
To design a self-validating synthesis, we must address two critical regiochemical challenges:

the O-methylation of the secondary alcohol and the steric hindrance associated with N-

isopropylation.
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Analysis:

The Core: The pyrrolidine ring is best sourced from natural (2S,4R)-4-hydroxyproline to avoid

complex cyclization strategies.

The O-Methylation: Direct methylation of the hydroxyl group requires protection of both the

amine (to prevent quaternization) and the carboxylic acid (to prevent

esterification/racemization).

The N-Isopropyl Group: Direct alkylation with isopropyl halides is prone to elimination (E2)

and over-alkylation. Reductive amination with acetone is the superior, kinetically controlled

choice.
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Figure 1: Retrosynthetic logic flow ensuring orthogonal protection and stereochemical

retention.

Phase I: Scaffold Preparation & Protection
Objective: Isolate the 4-hydroxyl group for selective alkylation. Starting Material:trans-4-

Hydroxy-L-proline (Hyp).[1]

Protocol A: Esterification and N-Boc Protection
We utilize a "one-pot, two-step" sequence to minimize purification losses. The methyl ester

improves solubility in organic solvents required for the subsequent methylation.

Reagents & Causality:

SOCl₂ / MeOH: Generates anhydrous HCl in situ for esterification. Preferred over acid

catalysis to drive the equilibrium fully.
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Boc₂O / Et₃N: Protects the amine. Boc is chosen over Fmoc because the subsequent O-

methylation requires basic conditions that would cleave Fmoc.

Step-by-Step:

Suspend (2S,4R)-4-hydroxyproline (10.0 g, 76.3 mmol) in dry methanol (100 mL) at 0°C.

Add thionyl chloride (6.1 mL, 83.9 mmol) dropwise. Caution: Exothermic.

Reflux for 4 hours until the solution is clear. Concentrate to dryness to yield Hyp-OMe·HCl.

Resuspend the residue in DCM (150 mL) and cool to 0°C.

Add Et₃N (23 mL, 167 mmol) followed by Boc₂O (18.3 g, 83.9 mmol).

Stir at RT for 12 hours. Wash with 1N HCl, NaHCO₃, and brine.

Yield: Expect ~95% of N-Boc-4-hydroxy-L-proline methyl ester as a viscous oil.

Phase II: Functionalization (The O-Methylation)
Objective: Install the 4-methoxy group while retaining the (4R) configuration.

Protocol B: Silver Oxide Mediated Methylation
While NaH/MeI is a common method, it poses a risk of epimerization or elimination. The Silver

Oxide (Ag₂O) method is milder and maintains stereochemical integrity at the chiral centers.

Reagents & Causality:

Ag₂O: Acts as a mild base and halide scavenger, promoting the attack of the hydroxyl on

iodomethane without generating strong alkoxides.

MeI (Iodomethane): The methylating agent.
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Parameter Condition Rationale

Solvent Acetonitrile (MeCN) or DMF
Polar aprotic solvent to

dissolve the silver salts.

Stoichiometry
1.0 eq Substrate : 5.0 eq MeI :

3.0 eq Ag₂O

Excess Ag₂O ensures

complete scavenging of HI.

Temperature Ambient (25°C) Prevents thermal elimination.

Step-by-Step:

Dissolve N-Boc-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in dry MeCN (50 mL).

Add Ag₂O (14.1 g, 61.2 mmol) and MeI (6.4 mL, 102 mmol).

Stir vigorously in the dark for 24–48 hours. Note: AgI precipitation indicates progress.

Filter through a Celite pad to remove silver salts.

Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Validation: ¹H NMR should show a sharp singlet at ~3.3 ppm (OCH₃).

Phase III: N-Alkylation (The Isopropyl Group)
Objective: Replace the Boc group with an Isopropyl group. Mechanism: Reductive Amination.

[2][3][4][5][6]

Protocol C: Deprotection and Reductive Amination
Direct alkylation with isopropyl iodide is inefficient due to steric clash with the α-carboxylate.

Reductive amination using acetone and sodium triacetoxyborohydride (STAB) is the industry

standard for this transformation.

Step 1: Boc Removal

Treat the O-methylated intermediate with 4N HCl in Dioxane (20 mL) for 1 hour.
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Concentrate to dryness to yield the amine hydrochloride salt.

Step 2: Reductive Amination Reagents & Causality:

Acetone: Serves as both the solvent and the carbonyl source for the isopropyl group.

NaBH(OAc)₃ (STAB): A mild hydride donor that reduces the iminium ion selectively without

reducing the ketone (acetone) solvent significantly.

Step-by-Step:

Dissolve the amine salt (3.0 g, 15 mmol) in DCM (45 mL).

Add Acetone (5 mL, excess) and stir for 20 minutes to form the imine/hemiaminal

equilibrium.

Add NaBH(OAc)₃ (4.8 g, 22.5 mmol) in portions.

Stir at RT for 16 hours.

Quench with saturated aqueous NaHCO₃. Extract with DCM.[7]

Result: 1-Isopropyl-4-methoxy-L-proline methyl ester.

Phase IV: Final Hydrolysis (Optional)
If the free acid is required for peptide coupling:

Dissolve the ester in THF/Water (3:1).

Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.

Acidify carefully to pH 4–5 with 1N HCl. Caution: Zwitterionic amino acids are highly water-

soluble.

Lyophilize or extract with n-butanol to isolate the final product: (2S,4R)-1-isopropyl-4-

methoxy-pyrrolidine-2-carboxylic acid.
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Summary of Quantitative Data
Step

Transformatio
n

Key Reagent Typical Yield
Critical QC
Parameter

1 Protection Boc₂O / SOCl₂ 92–96%

Loss of OH

stretch in IR (if

esterified)

2 O-Methylation Ag₂O / MeI 85–90%

¹H NMR: OMe

singlet (~3.3

ppm)

3 N-Isopropylation Acetone / STAB 75–82%

MS: [M+H]⁺

corresponds to

+42 Da vs

precursor

4 Hydrolysis LiOH 95%

Disappearance

of Methyl Ester

singlet

Stereochemical Considerations
The route described above yields the (2S,4R) isomer (trans-4-methoxy).

If (2S,4S) (cis) is required: The O-methylation step must be replaced by a Mitsunobu reaction

(DIAD/PPh₃/MeOH) on the N-Boc-4-hydroxyproline ester. This inverts the stereocenter at

C4.
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Figure 2: Stereochemical divergence based on alkylation strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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